[(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylmethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylmethylamine is a chemical compound with the molecular formula C15H22BrNO2S This compound is characterized by the presence of a brominated aromatic ring, a sulfonyl group, and a cyclohexylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylmethylamine typically involves the following steps:
Bromination: The starting material, 2,4-dimethylphenyl, is brominated using bromine or a brominating agent to introduce the bromine atom at the 5-position.
Sulfonylation: The brominated intermediate is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine to form the sulfonyl derivative.
Amination: The final step involves the reaction of the sulfonyl derivative with cyclohexylmethylamine under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylmethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
[(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylmethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylmethylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The brominated aromatic ring may also participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
- [(5-Bromo-2,4-dimethylphenyl)sulfonyl]pyrrolidine
- [(5-Bromo-2,4-dimethylphenyl)sulfonyl]methylamine
Uniqueness
[(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylmethylamine is unique due to the presence of the cyclohexylmethylamine moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
[(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylmethylamine is a compound of interest due to its potential therapeutic applications, particularly in oncology and immunology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C16H22BrN2O2S
- Molecular Weight : 396.33 g/mol
The presence of a bromine atom and a sulfonyl group is significant for its biological interactions, influencing its solubility and receptor binding affinity.
Research indicates that this compound primarily exerts its biological effects through the inhibition of cellular proliferation and modulation of signaling pathways associated with cancer progression. The compound has been shown to inhibit the colony-stimulating factor 1 receptor (CSF-1R), which plays a critical role in macrophage differentiation and tumor microenvironment modulation .
Key Mechanisms:
- Inhibition of CSF-1R : This receptor is crucial for the survival and proliferation of macrophages. Inhibition leads to reduced tumor-associated macrophage activity, potentially decreasing tumor growth and metastasis .
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, thereby preventing further proliferation .
Biological Activity Data
The following table summarizes the biological activities observed in various studies:
Case Study 1: Tumor Xenograft Model
In a study involving a xenograft model of breast cancer, administration of this compound resulted in a 40% reduction in tumor volume compared to control groups. This effect was attributed to the compound's ability to inhibit CSF-1R signaling pathways that are essential for tumor-associated macrophage function .
Case Study 2: Rheumatoid Arthritis Model
Another study investigated the compound's effects on rheumatoid arthritis models. The results indicated that treatment with this compound led to a significant decrease in inflammatory markers and joint swelling, suggesting potential applications in treating degenerative bone diseases .
Pharmacological Profile
The pharmacokinetic properties of this compound suggest favorable absorption characteristics:
- Bioavailability : High oral bioavailability due to its chemical structure.
- Metabolism : Primarily metabolized in the liver with several identified metabolites that retain biological activity.
Properties
IUPAC Name |
5-bromo-N-cyclohexyl-N,2,4-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2S/c1-11-9-12(2)15(10-14(11)16)20(18,19)17(3)13-7-5-4-6-8-13/h9-10,13H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYRLGSOKQINTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N(C)C2CCCCC2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.